Home > Products > Screening Compounds P1401 > Ranolazine 1-N-Oxide
Ranolazine 1-N-Oxide -

Ranolazine 1-N-Oxide

Catalog Number: EVT-1501973
CAS Number:
Molecular Formula: C₂₄H₃₃N₃O₅
Molecular Weight: 443.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ranolazine 1-N-Oxide is a derivative of ranolazine, a pharmaceutical compound primarily used in the management of chronic angina. Ranolazine itself is chemically classified as a sodium channel blocker, acting to reduce myocardial oxygen demand and improve exercise tolerance in patients with angina pectoris. The compound is characterized by its unique mechanism of action, distinct pharmacokinetic properties, and therapeutic applications.

Source

Ranolazine was first approved for clinical use in 2006 and is marketed under various brand names, including Ranexa. The compound has been extensively studied for its cardiovascular effects and has shown promise in treating metabolic disorders as well, particularly in relation to insulin sensitivity and glucose metabolism.

Classification

Ranolazine 1-N-Oxide can be classified under the following categories:

  • Chemical Class: Sodium channel blockers
  • Therapeutic Class: Anti-anginal agent
  • Mode of Action: Modulation of ion channels affecting cardiac muscle function
Synthesis Analysis

Methods

The synthesis of ranolazine involves several key steps that can be categorized into distinct methodologies. Two primary methods are commonly referenced:

Technical Details

  • Reaction Conditions: The reactions are generally conducted at elevated temperatures (reflux conditions) and require careful pH control using sodium carbonate or similar bases.
  • Purification Steps: Post-reaction purification often involves solvent extraction and crystallization techniques to isolate high-purity ranolazine from reaction mixtures.
Molecular Structure Analysis

Structure

Ranolazine possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The empirical formula for ranolazine is C24H33N3O4C_{24}H_{33}N_{3}O_{4}, with a molecular weight of approximately 427.54 g/mol .

Data

  • CAS Number: 95635-55-5
  • Molecular Geometry: The compound exhibits a three-dimensional structure that influences its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Ranolazine 1-N-Oxide participates in various chemical reactions typical for its class of compounds, including:

  • Ion Channel Modulation: Ranolazine inhibits sodium and potassium ion currents, impacting cardiac action potentials.
  • Metabolism: The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2D6), producing numerous metabolites that may also exhibit biological activity .

Technical Details

  • Metabolic Pathways: O-demethylation and N-dealkylation are significant metabolic pathways for ranolazine, leading to various active metabolites that contribute to its therapeutic effects.
  • Elimination Routes: Approximately 75% of the administered dose is excreted renally, with minor contributions from fecal elimination.
Mechanism of Action

Ranolazine exerts its effects through multiple mechanisms:

  1. Sodium Channel Inhibition: By blocking late sodium currents during cardiac depolarization, ranolazine reduces intracellular sodium levels, subsequently decreasing calcium overload in myocardial cells.
  2. Potassium Channel Modulation: The drug also affects potassium channels, contributing to its anti-anginal properties by stabilizing cardiac action potentials.
  3. Vasodilation: Ranolazine enhances endothelial nitric oxide synthase activity, leading to increased nitric oxide production and resultant vasodilation .

Data

  • Pharmacokinetics: Peak serum concentrations are typically reached within 3 to 5 hours post-administration, with steady-state concentrations achieved within three days .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ranolazine is described as a white to off-white solid powder.
  • Solubility: It is soluble in dichloromethane and methanol but sparingly soluble in other organic solvents like tetrahydrofuran and ethanol .

Chemical Properties

  • Partition Coefficient (log P): Approximately 2.07, indicating moderate lipophilicity.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
Applications

Ranolazine 1-N-Oxide has several scientific uses:

  1. Cardiovascular Therapy: Primarily indicated for chronic angina management, it is often used alongside other anti-anginal medications.
  2. Metabolic Disorders: Emerging research suggests potential benefits in improving insulin sensitivity and managing blood glucose levels, making it a candidate for further studies in diabetes management .
  3. Research Applications: Its unique mechanism makes it a valuable tool in cardiovascular research, particularly concerning ion channel dynamics and metabolic regulation.
Introduction to Ranolazine 1-N-Oxide in Pharmacological Context

Ranolazine 1-N-Oxide represents a significant Phase I metabolite of the antianginal drug ranolazine, generated through enzymatic N-oxidation. Unlike the parent compound, this derivative exhibits distinct physicochemical properties that influence its biological interactions and clearance pathways. Its characterization provides essential insights into ranolazine’s overall efficacy profile and metabolic fate, particularly regarding tissue distribution and duration of action [1] [3].

Role of Phase I Metabolic Derivatives in Drug Efficacy Optimization

Phase I metabolism converts lipophilic drugs into more polar metabolites through oxidation, reduction, or hydrolysis, facilitating elimination and modulating therapeutic outcomes. Key advantages include:

  • Bioactivity Modulation: Metabolites may retain, enhance, or diminish pharmacological activity.
  • Toxicity Mitigation: Detoxification of reactive intermediates.
  • Pharmacokinetic Optimization: Altered solubility affects distribution and clearance [1].

For ranolazine, Phase I derivatives constitute >75% of its metabolic profile, with CYP3A4 serving as the primary catalyst. These metabolites collectively influence the drug’s net therapeutic index [1] [3].

Table 1: Key Metabolic Properties of Ranolazine and Its Primary Metabolites

CompoundPrimary Enzyme InvolvementRelative AbundanceBioactivity Status
RanolazineCYP3A4, CYP2D6Parent compoundFully active
Ranolazine 1-N-OxideCYP3A415–22%Partially active
O-Demethyl ranolazineCYP2D610–18%Active
Hydroxy ranolazineCYP3A425–30%Minimally active

Position of Ranolazine 1-N-Oxide in the Ranolazine Biotransformation Cascade

Ranolazine undergoes extensive hepatic metabolism, producing over 40 identified plasma metabolites. The biotransformation cascade proceeds as follows:

  • Initial Oxidation: CYP3A4-mediated O-demethylation or aromatic hydroxylation (major pathway).
  • N-Oxidation Step: CYP3A4 catalyzes the oxidation of the piperazine nitrogen, forming Ranolazine 1-N-Oxide.
  • Secondary Modifications: Glucuronidation or sulfation of hydroxylated metabolites (Phase II) [1] [3].

Ranolazine 1-N-Oxide accounts for 15–22% of circulating metabolites, making it a quantitatively significant derivative. Its formation is dose-dependent and influenced by CYP3A4 inhibitors/inducers. Unlike hydroxylated metabolites, it retains partial sodium channel-modulating activity due to structural similarities to the parent molecule [3] [8].

Table 2: Biotransformation Steps Generating Ranolazine 1-N-Oxide

StepReaction TypeEnzymeTissue SiteKey Chemical Change
1Aromatic hydroxylationCYP3A4Liver, gut mucosa−CH₃ → −CH₂OH
2N-OxidationCYP3A4LiverTertiary amine → N-oxide
3GlucuronidationUGT1A1Liver−OH/−NH → −O-glucuronide

Critical Knowledge Gaps in Secondary Metabolite Pharmacodynamics

Despite its quantitative significance, the pharmacodynamic contributions of Ranolazine 1-N-Oxide remain incompletely characterized. Key unresolved questions include:

  • Ion Channel Interactions: While ranolazine inhibits late sodium current (Iₙₐ₋ₗ) and hERG potassium channels (IKᵣ), the metabolite’s affinity for these targets is unquantified. In silico models suggest reduced channel binding due to decreased lipophilicity, but experimental validation is lacking [4] [8].
  • Metabolic Modulation: Ranolazine shifts cardiac metabolism from fatty acid to glucose oxidation. Whether Ranolazine 1-N-Oxide preserves this effect—and at what concentration—is unknown [2] [8].
  • Drug-Drug Interactions: As a potential CYP substrate/inhibitor, the metabolite may contribute to ranolazine’s interactions with verapamil or simvastatin. Current models focus solely on the parent drug [3].
  • Tissue-Specific Penetration: The metabolite’s polarity may limit cardiac uptake compared to ranolazine, potentially confining activity to hepatic or renal compartments [1].

Table 3: Critical Research Gaps in Ranolazine 1-N-Oxide Pharmacology

Knowledge GapCurrent LimitationsRecommended Approaches
Cardiac ion channel effectsNo direct electrophysiological dataPatch-clamp studies in cardiomyocytes
Metabolic activity in myocytesUntested in isolated heart modelsIsotopic flux analysis (glucose vs. palmitate oxidation)
Enzyme inhibition potentialAssumed negligibleCYP phenotyping assays
Impact on QT intervalExtrapolated from parent drugIn vivo telemetry with purified metabolite

Properties

Product Name

Ranolazine 1-N-Oxide

Molecular Formula

C₂₄H₃₃N₃O₅

Molecular Weight

443.54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.